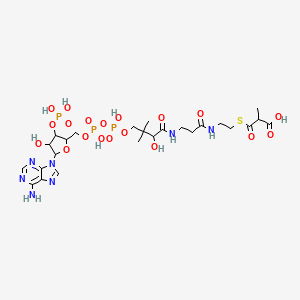
Coenzyme A, S-(hydrogen methylpropanedioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A, S-(hydrogen methylpropanedioate) is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound plays a crucial role in the metabolism of fatty acids and the oxidation of pyruvate in the citric acid cycle . It is involved in various cellular processes, including the synthesis and oxidation of fatty acids, and the regulation of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen methylpropanedioate) involves multiple steps. Initially, methylmalonic acid is synthesized through bacterial or fungal fermentation . This intermediate is then reacted with coenzyme A in the presence of specific enzymes to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the necessary intermediates. These intermediates are then purified and subjected to enzymatic reactions to yield Coenzyme A, S-(hydrogen methylpropanedioate) .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(hydrogen methylpropanedioate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is crucial in metabolic pathways.
Reduction: The gain of electrons, often coupled with oxidation reactions, plays a significant role in energy production.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ and FAD, reducing agents such as NADH and FADH2, and various enzymes that facilitate these reactions under physiological conditions .
Major Products Formed
The major products formed from these reactions include acetyl-CoA, succinyl-CoA, and other acyl-CoA derivatives, which are vital intermediates in metabolic pathways .
Scientific Research Applications
Coenzyme A, S-(hydrogen methylpropanedioate) has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Coenzyme A, S-(hydrogen methylpropanedioate) involves its role as a carrier of acyl groups in metabolic reactions. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical pathways . The molecular targets include enzymes involved in the citric acid cycle, fatty acid metabolism, and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: Involved in the synthesis and oxidation of fatty acids.
Succinyl-CoA: Plays a role in the citric acid cycle and amino acid metabolism.
Malonyl-CoA: Essential in fatty acid synthesis.
Uniqueness
Coenzyme A, S-(hydrogen methylpropanedioate) is unique due to its specific role in the metabolism of methylmalonic acid and its involvement in the conversion of methylmalonyl-CoA to succinyl-CoA . This specificity makes it a valuable compound in studying metabolic disorders related to methylmalonic acidemia .
Properties
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869435 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-08-8 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














